molecular formula C7H17O3P B14628965 Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate CAS No. 57483-32-6

Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate

Cat. No.: B14628965
CAS No.: 57483-32-6
M. Wt: 180.18 g/mol
InChI Key: HPJRVYXVPMHCLD-UHFFFAOYSA-N
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Description

Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate is a chemical compound that belongs to the class of organophosphorus compounds It contains a phosphinate group, which is characterized by the presence of a phosphorus atom bonded to two oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ethyl(2-hydroxypropan-2-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with 2-hydroxypropan-2-yl chloride under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates.

Scientific Research Applications

Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl ethyl(2-hydroxypropan-2-yl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. The phosphinate group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological effects .

Comparison with Similar Compounds

Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate can be compared with other similar compounds, such as:

    Ethyl phosphinate: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    2-Hydroxypropan-2-yl phosphinate: Similar structure but different substituents, leading to variations in chemical behavior.

    Phosphine oxides: Oxidized derivatives with distinct properties and applications.

Properties

CAS No.

57483-32-6

Molecular Formula

C7H17O3P

Molecular Weight

180.18 g/mol

IUPAC Name

2-[ethoxy(ethyl)phosphoryl]propan-2-ol

InChI

InChI=1S/C7H17O3P/c1-5-10-11(9,6-2)7(3,4)8/h8H,5-6H2,1-4H3

InChI Key

HPJRVYXVPMHCLD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)C(C)(C)O

Origin of Product

United States

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